![molecular formula C13H17N3O2 B183145 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid CAS No. 418805-51-3](/img/structure/B183145.png)
3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid
Overview
Description
3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid is a compound that combines the structural features of adamantane and triazole. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while triazole is a five-membered ring containing three nitrogen atoms. This combination results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Biochemical Analysis
Biochemical Properties
It has been employed for the synthesis of a MoVI oxide organic hybrid . The molybdenum atoms form a polymeric zigzag chain of {μ2-O-MoO2}n which is supported by double triazole bridges .
Molecular Mechanism
It is known that the compound can form a polymeric zigzag chain of {μ2-O-MoO2}n supported by double triazole bridges .
Temporal Effects in Laboratory Settings
The MoVI oxide organic hybrid that it forms exhibits high thermal stability (up to 270 °C) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid typically involves the reaction of 1-adamantanecarboxylic acid with 1,2,4-triazole. One common method includes the use of concentrated sulfuric acid as a catalyst. The reaction proceeds under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve desired substitutions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can produce a wide range of functionalized triazole-adamantane compounds .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-[1,2,4]triazol-1-yl-adamantane-1-carboxylic acid involves the reaction of 1-adamantanecarboxylic acid with azoles, specifically 1,2,4-triazoles. This process has been shown to yield bifunctional adamantane derivatives effectively. The compound's crystal structure reveals that it crystallizes in a monoclinic system and forms hydrogen bonds that contribute to its stability and interaction properties .
Coordination Chemistry
One of the primary applications of this compound lies in its use as a ligand in coordination chemistry. The compound can form coordination polymers with various metal ions, leading to the development of new materials with unique properties. For instance, complexes formed with copper have demonstrated catalytic activity in reactions such as the Chan-Evans-Lam arylation reaction .
Table 1: Coordination Complexes Involving this compound
Metal Ion | Coordination Mode | Catalytic Activity |
---|---|---|
Cu(II) | Bidentate | Yes |
Zn(II) | Bidentate | Potential |
Ni(II) | Bidentate | Under Investigation |
Anticancer Activity
Research has indicated that derivatives of triazole compounds exhibit significant anticancer properties. Studies focusing on similar triazole structures have shown that they can inhibit tumor growth and angiogenesis. The incorporation of the adamantane moiety may enhance the pharmacological profile of these compounds by improving their solubility and bioavailability .
Case Study: Anticancer Activity of Triazole Derivatives
A study evaluated various triazole derivatives for their antiproliferative effects against several cancer cell lines. Compounds featuring the 3-amino-1,2,4-triazole core demonstrated potent activities against breast cancer cells, highlighting the potential for further development of adamantane-based triazole derivatives as anticancer agents .
Antimicrobial Properties
The antimicrobial activity of triazole derivatives has been well-documented. For instance, compounds derived from 5-(1-adamantyl)-1,2,4-triazole have shown efficacy against a range of microbial pathogens . The unique structural features of the adamantane scaffold may contribute to enhanced binding interactions with microbial targets.
Table 2: Antimicrobial Efficacy of Triazole Derivatives
Compound Name | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5-(1-adamantyl)-triazole | Staphylococcus aureus | 12 µg/mL |
5-(1-adamantyl)-triazole | Escherichia coli | 8 µg/mL |
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of triazole derivatives in models of neurodegenerative diseases. The ability of these compounds to inhibit glycogen synthase kinase-3 (GSK-3) has been linked to their protective effects against neuronal cell death . This suggests a promising avenue for therapeutic development in conditions such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the adamantane moiety provides structural stability. These interactions can modulate biological activities and chemical reactivity, making the compound effective in various applications .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid
- 3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid
- 1,3,5,7-Tetrakis(1,2,4-triazol-4-yl)adamantane
- 1,3,5,7-Adamantanetetracarboxylic acid .
Uniqueness
3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid stands out due to its unique combination of the adamantane and triazole moieties. This structural feature imparts exceptional stability, rigidity, and versatility, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable complexes further enhances its utility in scientific research and industrial processes .
Biological Activity
3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid (CAS Number: 418805-51-3) is a novel compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural properties, and biological activities, particularly focusing on its antiviral and antimicrobial effects.
Synthesis and Structural Properties
This compound is synthesized through the reaction of adamantane derivatives with triazole-containing compounds. The resulting product features a unique adamantane core with a triazole moiety that enhances its biological properties. The molecular formula is , with a molecular weight of approximately 247.29 g/mol. Key physical properties include:
Property | Value |
---|---|
Density | 1.61 g/cm³ |
Boiling Point | 455 °C at 760 mmHg |
Melting Point | Not Available |
Flash Point | 229 °C |
LogP | 1.658 |
The compound has been characterized using various techniques including NMR and X-ray crystallography, which confirm its structural integrity and the presence of functional groups essential for its biological activity .
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazole derivatives, including this compound. Notably, research indicates that triazole-containing compounds can inhibit the neuraminidase activity of influenza viruses. In vitro tests demonstrated that this compound could reduce the infectivity of influenza strains by over 90%, indicating strong virucidal properties .
Case Study:
In a study assessing various triazole derivatives' antiviral activities against H1N1 and H3N2 strains, it was found that modifications in the triazole ring significantly influenced antiviral efficacy. The presence of specific substituents in the C-4 position of the triazole ring enhanced activity, suggesting that structure-activity relationships (SAR) are critical for developing effective antiviral agents .
Antimicrobial Activity
In addition to its antiviral properties, this compound exhibits promising antimicrobial activity. Preliminary testing has shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .
Table: Antimicrobial Activity Results
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Pseudomonas aeruginosa | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 64 µg/mL |
The biological activity of this compound is attributed to its ability to interact with key viral and bacterial enzymes. For instance, the inhibition of neuraminidase in influenza viruses disrupts viral replication and spread. Similarly, the antimicrobial effects may result from interference with bacterial cell wall synthesis or function.
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)adamantane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-11(18)12-2-9-1-10(3-12)5-13(4-9,6-12)16-8-14-7-15-16/h7-10H,1-6H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUMBFHGMUZUBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386268 | |
Record name | 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418805-51-3 | |
Record name | 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1r,3s,5R,7S)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(1,2,4-triazol-1-yl)adamantane-1-carboxylic acid unique as a building block for coordination polymers?
A1: This compound, referred to as "trzadc" in the research, features two distinct functional groups: a carboxylic acid and a 1,2,4-triazole ring. These groups are positioned on the rigid adamantane scaffold, creating an "angle-shaped" ligand []. This unique structure allows trzadc to bridge metal ions in various orientations, leading to the formation of diverse coordination polymers with distinct structural dimensionality (1D or 2D) depending on the solvent and metal ion used [].
Q2: What catalytic applications have been demonstrated for complexes incorporating 3-(1,2,4-triazol-1-yl)adamantane-1-carboxylic acid?
A2: The research demonstrates that the copper(II) complex [Cu(trzadc)2(MeOH)]∙MeOH, synthesized using trzadc, exhibits catalytic activity in the Chan-Evans-Lam arylation reaction []. This finding highlights the potential of coordination polymers incorporating trzadc for catalytic applications. Further research can explore the activity and selectivity of this and other related complexes in a broader range of catalytic reactions.
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